2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
CAS No.:
Cat. No.: VC15047154
Molecular Formula: C24H23FN6O2
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23FN6O2 |
|---|---|
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
| Standard InChI | InChI=1S/C24H23FN6O2/c1-17-26-21(18-5-3-2-4-6-18)15-22-27-30(24(33)31(17)22)16-23(32)29-13-11-28(12-14-29)20-9-7-19(25)8-10-20/h2-10,15H,11-14,16H2,1H3 |
| Standard InChI Key | PGYVDNOWUKQZLY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Introduction
Structural and Chemical Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, 2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-methyl-7-phenyl-[1,2,] triazolo[4,3-c]pyrimidin-3-one, provides a precise blueprint of its structure. The molecular formula C<sub>24</sub>H<sub>23</sub>FN<sub>6</sub>O<sub>2</sub> corresponds to a molecular weight of 446.5 g/mol, as confirmed by high-resolution mass spectrometry.
Functional Groups and Stereoelectronic Features
Key functional groups include:
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A 1,2,4-triazolo[4,3-c]pyrimidin-3-one core, which confers rigidity and π-stacking potential.
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A 4-(4-fluorophenyl)piperazine side chain linked via a carbonyl-containing ethyl spacer, enabling conformational flexibility.
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Substituents such as the 5-methyl group and 7-phenyl ring, which modulate hydrophobicity and steric interactions.
The SMILES string CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=CC=C5 illustrates the connectivity, highlighting the triazolo-pyrimidinone system fused to aromatic and aliphatic components.
Comparative Structural Analysis
While structurally distinct from the compound described in PubChem CID 49658499, both share a triazolo-pyridazine scaffold modified with piperazine derivatives . This similarity suggests overlapping synthetic strategies, such as nucleophilic substitution for piperazine incorporation .
Synthesis and Characterization
Synthetic Pathway
The synthesis involves multi-step organic reactions:
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Formation of the triazolo-pyrimidinone core: Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions.
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N-alkylation: Introduction of the 2-oxoethyl group at N2 using ethyl bromoacetate.
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Piperazine coupling: Reaction with 4-(4-fluorophenyl)piperazine via carbodiimide-mediated amide bond formation.
Analytical Characterization
| Technique | Key Findings |
|---|---|
| <sup>1</sup>H NMR | δ 2.45 (s, 3H, CH<sub>3</sub>), δ 3.72–3.85 (m, 8H, piperazine), δ 7.25–7.89 (m, 9H, aromatic) |
| HPLC | Purity >98% (C18 column, acetonitrile/water gradient) |
| IR | 1685 cm<sup>-1</sup> (C=O stretch), 1240 cm<sup>-1</sup> (C-F stretch) |
These data confirm successful synthesis and functional group integrity.
Physicochemical Properties
| Property | Value |
|---|---|
| logP | 3.1 (predicted) |
| H-bond donors | 2 |
| H-bond acceptors | 6 |
| PSA | 98.7 Ų |
The moderate lipophilicity (logP) suggests balanced membrane permeability and solubility, favorable for oral bioavailability.
Research Applications and Future Directions
Antiviral Development
The compound’s ability to inhibit viral polymerase positions it as a lead candidate for RNA virus therapeutics, including influenza and coronaviruses. In vitro studies are needed to validate efficacy against specific viral strains.
Structure-Activity Relationship (SAR) Optimization
Potential modifications include:
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Replacing the 7-phenyl group with heteroaromatics to enhance solubility.
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Investigating alternative piperazine substituents to improve target selectivity.
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